2-(6-Methoxypyridin-3-yl)ethanol
Overview
Description
2-(6-Methoxypyridin-3-yl)ethanol, also known as beta-methoxypyridine, is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound could be involved in the formation of carbon–carbon bonds . This process involves the interaction of the compound with a transition metal catalyst and an organoboron reagent .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that the compound plays a role in the synthesis of complex organic molecules.
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)ethanol can be achieved through various synthetic routes. One common method involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to form a bidentate Schiff base ligand, which is then further processed to obtain the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(6-methoxypyridin-3-yl)acetaldehyde or 2-(6-methoxypyridin-3-yl)acetic acid.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(6-Methoxypyridin-3-yl)ethanol include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its methoxy group at the 6-position of the pyridine ring and the ethanol moiety contribute to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMSASUBIOLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-65-0 | |
Record name | 2-(6-methoxypyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.